6-amino-8'-methoxy-3,4',4',6'-tetramethyl-1,4-dihydro-2'(1'H)-oxospiro(pyrano[2,3-c]pyrazole-4,1'[4'H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile
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Overview
Description
6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-2’-oxo-1H,4’H-spiro[pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-2’-oxo-1H,4’H-spiro[pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and spiro-annulation reactions under controlled conditions. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-2’-oxo-1H,4’H-spiro[pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further modified to enhance their biological activity or chemical stability.
Scientific Research Applications
6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-2’-oxo-1H,4’H-spiro[pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-2’-oxo-1H,4’H-spiro[pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-[[(6E,9E)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-2-oxo-1-oxacyclotetradeca-6,9-dien-4-yl]sulfanyl]propanoic acid
- 4-acetamido-TEMPO
Uniqueness
6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-2’-oxo-1H,4’H-spiro[pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile is unique due to its spiro structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile molecule in scientific research and industrial applications.
Properties
CAS No. |
669748-96-3 |
---|---|
Molecular Formula |
C22H21N5O3 |
Molecular Weight |
403.4g/mol |
IUPAC Name |
6'-amino-6-methoxy-3',9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C22H21N5O3/c1-10-8-21(3,4)27-17-13(10)6-12(29-5)7-14(17)22(20(27)28)15(9-23)18(24)30-19-16(22)11(2)25-26-19/h6-8H,24H2,1-5H3,(H,25,26) |
InChI Key |
ZQXMBXISIPOJDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=NNC(=C45)C)N)C#N)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=NNC(=C45)C)N)C#N)OC)(C)C |
Origin of Product |
United States |
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